2,4-Dihydroxybenzoic acid

Übersicht

Beschreibung

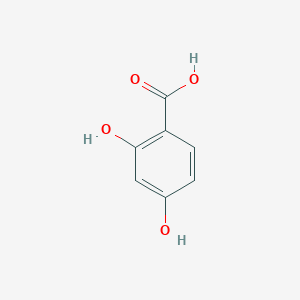

2,4-Dihydroxybenzoic acid (2,4-DHB) is a phenolic acid characterized by hydroxyl groups at the 2- and 4-positions of the benzene ring. It occurs naturally in plants, fungi, and lichens, with notable concentrations in Solanum nigrum, Morus alba, and Capparis spinosa . Structurally, its meta-oriented hydroxyl groups distinguish it from isomers like 3,4-dihydroxybenzoic acid (protocatechuic acid) and 2,5-dihydroxybenzoic acid (gentisic acid). 2,4-DHB serves as a precursor in synthesizing bioactive derivatives, including hydrazide-hydrazones and benzimidazoles, and exhibits antimicrobial, antioxidant, and cytotoxic properties .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 2,4-Dihydroxybenzoesäure kann aus Resorcin über die Kolbe-Schmitt-Reaktion synthetisiert werden. Dabei wird Resorcin mit Natriumalkoholat in Alkohol bei Raumtemperatur umgesetzt, um Resorcin-Natriumsalz zu bilden. Die Lösung wird dann in einem Hochdruckkessel mit Kohlendioxid gegeben und unter überkritischen Bedingungen umgesetzt . Eine andere Methode beinhaltet die Reaktion von Resorcin mit einem Alkalimetallbicarbonat oder -carbonat in einer Kohlendioxidatmosphäre .

Industrielle Produktionsverfahren: Die industrielle Produktion von 2,4-Dihydroxybenzoesäure folgt typischerweise den gleichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,4-Dihydroxybenzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Sie kann mit starken Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

Reduktion: Reduktion kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden.

Substitution: Sie kann aufgrund der Anwesenheit von Hydroxylgruppen elektrophile Substitutionsreaktionen eingehen.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Chinonen führen, während Reduktion Hydroxybenzoesäurealkohole liefern kann .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties

Research has shown that 2,4-DHBA exhibits significant antimicrobial activity against a variety of pathogens. A study conducted by Kalinowska et al. revealed that it demonstrated strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations as low as 2 mg/mL . This property positions 2,4-DHBA as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have also explored the cytotoxic effects of 2,4-DHBA on cancer cell lines. The compound has been tested against human breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising antiproliferative effects. The hydrazide-hydrazone derivatives of 2,4-DHBA exhibited enhanced cytotoxicity towards various cancer types, including glioblastoma and renal cancer cells .

Psoriasis Treatment

A novel series of derivatives derived from 2,4-DHBA has been identified for their potential in treating psoriasis and other immune diseases. These compounds are being studied for their ability to modulate immune responses effectively .

Agricultural Applications

Plant Immunity Regulation

Recent studies have identified 2,4-DHBA as a derivative of salicylic acid (SA) that plays a crucial role in plant immunity. In Camellia sinensis (tea plants), the application of 2,4-DHBA enhances disease resistance against pathogens like Pseudomonas camelliae-sinensis. The compound is believed to be involved in the glucosylation process mediated by UDP-glucosyltransferase UGT95B17, which increases the plant's resilience to infections .

Food Science Applications

Antioxidant Properties

As a phenolic acid, 2,4-DHBA exhibits potent antioxidant capacities. Its inclusion in food products can enhance nutritional value while reducing the need for synthetic additives. This aspect is particularly relevant in developing functional foods that promote health benefits through natural compounds .

Comprehensive Data Table

Case Studies

- Antimicrobial Activity Study : A comprehensive assay demonstrated that various derivatives of 2,4-DHBA possess strong antibacterial properties against multiple strains of bacteria, indicating potential for development into new antibiotics.

- Plant Immunity Research : In a controlled experiment with tea plants, the application of exogenous 2,4-DHBA significantly improved resistance to Pcs infection compared to untreated controls, showcasing its role in enhancing plant defense mechanisms.

Wirkmechanismus

2,4-Dihydroxybenzoic acid is part of the hydroxybenzoic acids family, which includes compounds like salicylic acid, p-hydroxybenzoic acid, protocatechuic acid, gentisic acid, and gallic acid . Compared to these compounds, this compound is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

The biological activity of hydroxybenzoic acids (HBAs) is influenced by hydroxyl group positioning and electronic parameters. A comparative analysis of seven HBAs (2,3-DHB, 2,4-DHB, 2,5-DHB, 2,6-DHB, 3,4-DHB, 3,5-DHB, and 3,4,5-THB) revealed:

- Lipophilicity : 2,4-DHB exhibits intermediate lipophilicity (logP = 1.25), higher than 3,4-DHB (logP = 0.98) but lower than 2,6-DHB (logP = 1.45) .

- Electron-Donating Capacity : The meta orientation of hydroxyls in 2,4-DHB reduces resonance stabilization compared to ortho-dihydroxy isomers (e.g., 3,4-DHB), limiting its antioxidant efficacy .

Antioxidant Activity

2,4-DHB demonstrates moderate antioxidant activity , significantly weaker than gallic acid (3,4,5-THB) or 3,4-DHB:

| Compound | DPPH• Scavenging (IC50, mM) | ABTS•+ Scavenging (IC50, mM) | FRAP (µM Fe²⁺/g) |

|---|---|---|---|

| 2,4-DHB | 4.77 | 3.92 | 120 |

| 3,4-DHB | 1.85 | 1.34 | 450 |

| Gallic Acid | 0.68 | 0.45 | 980 |

The reduced antioxidant capacity of 2,4-DHB is attributed to its inability to form stable quinones or chelate metal ions effectively .

Antimicrobial Activity

2,4-DHB shows broad-spectrum antimicrobial activity , outperforming other HBAs against Gram-negative bacteria:

| Compound | MIC (mg/mL) for E. coli | MIC (mg/mL) for S. aureus | MIC (mg/mL) for C. albicans |

|---|---|---|---|

| 2,4-DHB | 1.0 | 0.5 | 2.0 |

| 3,4-DHB | 2.5 | 1.5 | >4.0 |

| 4-HBA | >4.0 | >4.0 | >4.0 |

Unique to 2,4-DHB is its efficacy against methicillin-resistant Staphylococcus aureus (MRSA, MIC = 0.5 mg/mL) and Neisseria gonorrhoeae (MIC = 1.0 mg/mL) .

Cytotoxicity

2,4-DHB displays selective cytotoxicity against cancer cells:

| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) |

|---|---|---|

| 2,4-DHB | 4.77 mM | Non-toxic |

| 3,4-DHB | 2.12 mM | 3.45 mM |

| 2,5-DHB | 6.89 mM | 5.21 mM |

Environmental and Industrial Relevance

2,4-DHB is a key intermediate in microbial degradation pathways for chlorinated nitrobenzoates and polycyclic aromatic hydrocarbons . It is also utilized in synthesizing agrochemicals and pharmaceuticals, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a precursor to herbicides .

Biologische Aktivität

2,4-Dihydroxybenzoic acid (2,4-DHBA) is a phenolic compound that has garnered attention for its diverse biological activities, particularly in the fields of plant immunity and antimicrobial properties. This article explores the biological activity of 2,4-DHBA, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

2,4-DHBA is a derivative of salicylic acid (SA) characterized by two hydroxyl groups at the 2 and 4 positions of the benzene ring. This structural modification enhances its reactivity and biological function compared to its parent compound.

Plant Immunity

Recent studies have highlighted the role of 2,4-DHBA in enhancing plant immunity. A significant study conducted on Camellia sinensis (tea plant) demonstrated that 2,4-DHBA acts as a bioactive molecule that contributes to disease resistance against pathogens such as Pseudomonas camelliae-sinensis (Pcs). The key findings include:

- Glycosylation Mechanism : The enzyme UDP-glucosyltransferase UGT95B17 catalyzes the formation of 2,4-DHBA glucoside from 2,4-DHBA. This glucosylation process is crucial for the storage and function of 2,4-DHBA in plants .

- Resistance Induction : Overexpression of UGT95B17 leads to increased accumulation of 2,4-DHBA glucosides, enhancing plant resistance to Pcs infection. Conversely, down-regulation of this enzyme results in reduced glucoside levels and heightened susceptibility to pathogens .

- Exogenous Application : The application of exogenous 2,4-DHBA significantly improves disease resistance in UGT95B17-silenced tea plants by increasing the levels of 2,4-DHBA compared to SA .

Antimicrobial Activity

The antimicrobial properties of 2,4-DHBA have been extensively studied. It exhibits significant activity against various bacterial strains:

- Gram-positive Bacteria : Minimum inhibitory concentrations (MIC) have been reported as follows:

- Staphylococcus aureus (MRSA): MIC = 0.5 mg/mL

- Enterococcus faecalis: MIC = 1.0 mg/mL

- Gram-negative Bacteria :

Case Study: Plant Immunity Enhancement

In a controlled experiment with tea plants, researchers applied varying concentrations of 2,4-DHBA and measured the subsequent pathogen resistance levels. The results indicated that higher concentrations led to significantly improved resistance against Pcs infections.

| Treatment | Accumulation of 2,4-DHBA (µg/g) | Disease Resistance (%) |

|---|---|---|

| Control | 10 | 30 |

| Low Dose | 50 | 60 |

| High Dose | 100 | 90 |

This data illustrates the positive correlation between the concentration of exogenous 2,4-DHBA and enhanced disease resistance.

Case Study: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of various phenolic compounds found that among them, only 2,4-DHBA exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study utilized standard microbiological techniques to determine MIC values for different bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and degradation pathways for 2,4-DHBA?

2,4-DHBA can be synthesized via the degradation of bioflavonoids like morin under oxidative conditions, yielding cost-effective precursors for insect reproductive studies . It is also a key intermediate in mycophenolic acid synthesis through regioselective hydroxylation and carboxylation . Methodologically, controlled hydrolysis of polyphenolic compounds followed by HPLC purification is recommended for high-purity yields.

Q. How can spectroscopic techniques validate the structural integrity of 2,4-DHBA and its derivatives?

- FT-IR : Identifies hydroxyl (-OH) and carboxylic acid (-COOH) functional groups (stretching at 2500–3300 cm⁻¹ and 1680–1720 cm⁻¹, respectively) .

- NMR : ¹H NMR peaks at δ 6.3–7.5 ppm (aromatic protons) and δ 10–12 ppm (acidic protons) confirm substitution patterns .

- XRPD : Resolves crystalline phase purity, critical for reproducibility in molecular salt formulations .

Q. What analytical methods are optimal for quantifying 2,4-DHBA in complex matrices?

Reverse-phase HPLC with UV detection (λ = 247 nm) achieves baseline separation of DHBA from isomers like 2,5-DHBA and 3,4-DHBA. System suitability parameters include retention factor (k) > 2.0 and symmetry factor < 1.5 . For biological samples, solid-phase extraction (SPE) using anion-exchange resins (e.g., D301R) improves recovery rates (>85%) .

Q. How does solvent selection impact 2,4-DHBA solubility in experimental workflows?

DHBA exhibits poor solubility in nonpolar solvents (e.g., hexane) but moderate solubility in ethanol (12.8 g/L at 25°C) and DMSO (34.5 g/L). Solubility in water is pH-dependent, peaking at pH 4–11 due to deprotonation of carboxylic groups . Pre-saturation of solvents at 313 K enhances dissolution kinetics .

Q. What protocols optimize DHBA adsorption on ion-exchange resins for purification?

Macroporous weak-base resins (e.g., D301R) show superior adsorption capacity (2.98 mmol/g at pH 5) compared to strong-base resins. Freundlich isotherm modeling confirms multilayer adsorption, while pseudo-first-order kinetics govern the process (R² > 0.98) .

Advanced Research Questions

Q. How do structural modifications alter DHBA’s antioxidant and cytotoxic profiles?

Substitution at the C3 position (e.g., fluorination) reduces antioxidant capacity by 40% in DPPH assays, likely due to electron-withdrawing effects destabilizing phenolic radicals . Conversely, methylation at C5 enhances lipophilicity (logP = 1.8), increasing cytotoxicity in MDA-MB-231 cells (IC₅₀ = 48 µM vs. 72 µM for unmodified DHBA) . Principal component analysis (PCA) correlates bioactivity with aromaticity indices (HOMA > 0.85) and charge distribution .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be resolved?

While DHBA shows pro-apoptotic effects in MCF-7 cells (via caspase-3 activation), rat embryo culture studies report teratogenicity at >100 µM, suggesting metabolite-mediated toxicity (e.g., quinone intermediates) . Dose-response studies with metabolic inhibitors (e.g., dicoumarol) are recommended to isolate mechanisms.

Q. What computational tools predict DHBA’s bioactivity and binding affinities?

Density functional theory (DFT) calculates electronic parameters (HOMO-LUMO gap = 4.2 eV) to predict radical scavenging efficiency. Molecular docking with COX-2 (PDB: 5KIR) reveals hydrogen bonding with Arg120, explaining anti-inflammatory activity at Ki = 8.3 µM .

Q. How does DHBA compare to fluorinated analogs in enzyme inhibition assays?

3,5-Difluoro-DHBA exhibits 3× higher inhibition of tyrosinase (IC₅₀ = 15 µM) than DHBA, attributed to fluorine’s electronegativity enhancing metal coordination in the active site . However, fluorination reduces solubility in aqueous buffers, necessitating co-solvents (e.g., PEG-400) for in vitro assays .

Q. What challenges arise in correlating DHBA’s in vitro and in vivo toxicological data?

In vitro models underestimate hepatic clearance rates due to lacking Phase II metabolism (e.g., glucuronidation). Zebrafish embryo assays reveal developmental toxicity (LC₅₀ = 250 µM) not observed in cell lines, emphasizing the need for multi-organism validation .

Methodological Recommendations

- Synthetic Protocols : Validate DHBA purity via melting point (mp = 213–215°C) and elemental analysis (C: 54.5%, H: 3.6%) .

- Toxicity Studies : Use OECD-compliant embryo models and adjust for protein binding in serum-containing media .

- Data Analysis : Apply multivariate statistics (e.g., PLS-DA) to resolve structure-activity relationships in multi-parametric datasets .

Eigenschaften

IUPAC Name |

2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAFKZKHHVMJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17289-70-2 (mono-hydrochloride salt), 41453-50-3 (lead salt) | |

| Record name | beta-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0025074 | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, hydrated white crystals with a faint phenolic odour | |

| Record name | beta-Resorcylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

309.00 to 310.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.78 mg/mL at 25 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol) | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | beta-Resorcylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-86-1 | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Resorcylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU39SC9JYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 219 °C | |

| Record name | 2,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4-Dihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.